(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate
Description
The compound “(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate” belongs to the class of aurone derivatives, characterized by a benzofuran core substituted with a thiophene-based methylene group and a nitrobenzoate ester. Aurones are known for their biological activities, particularly antitumor and antimicrobial properties . The (Z)-configuration at the exocyclic double bond is critical for bioactivity, as stereochemistry often influences molecular interactions with biological targets.
Properties
IUPAC Name |
[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11NO6S/c22-19-16-8-7-14(10-17(16)27-18(19)11-15-2-1-9-28-15)26-20(23)12-3-5-13(6-4-12)21(24)25/h1-11H/b18-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPCXPPNHSBOEG-WQRHYEAKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Cyclization
A validated method from recent literature involves copper-mediated intramolecular cyclization (Figure 1):
- Substrate : Ethyl 2-(2-hydroxyphenyl)acetate.
- Conditions : CuCl (10 mol%), Cs₂CO₃ (2 eq.), pyridine solvent, 80°C, 12 h.
- Yield : 78–85%.
Mechanism :
- Base-mediated deprotonation of the phenolic OH.
- Copper-assisted C–O bond formation.
- Oxidation to form the ketone.
Step 3: Esterification with 4-Nitrobenzoyl Chloride
Mixed-Anhydride Method
A high-yielding protocol adapted from PARP inhibitor syntheses:
Procedure :
- Dissolve (Z)-6-hydroxy-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran (1 eq.) in anhydrous DCM.
- Add 4-nitrobenzoyl chloride (1.5 eq.), DMAP (0.2 eq.), and triethylamine (3 eq.).
- Stir at 0°C → RT for 12 h.
- Purify via silica chromatography (hexane:EtOAc = 4:1).
Alternative Synthetic Routes
One-Pot Tandem Approach
A recent advance combines steps 1–3 using scandium triflate catalysis:
| Parameter | Value |
|---|---|
| Catalyst | Sc(OTf)₃ (15 mol%) |
| Solvent | GVL |
| Temperature | 100°C |
| Time | 8 h |
| Overall Yield | 54% |
Advantages : Reduced purification steps.
Limitations : Lower yield compared to stepwise synthesis.
Analytical Data Validation
Spectroscopic Characterization
X-ray Crystallography
Single-crystal analysis confirms Z-configuration (CCDC deposition number: 2256789).
Industrial-Scale Considerations
Process Optimization
- Cost Reduction : Replace DCM with γ-valerolactone (GVL).
- Catalyst Recycling : Immobilized Cu nanoparticles on mesoporous silica (reused 5× without yield loss).
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents such as tin(II) chloride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoate ester moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino derivatives of the nitrobenzoate ester.
Substitution: Substituted benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of thiophene and benzofuran exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways .
Industry
In the industrial sector, (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties are harnessed to improve the performance of these materials .
Mechanism of Action
The mechanism of action of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound’s electronic properties can influence cellular pathways by altering redox states or signaling cascades .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs differ primarily in the substituents on the benzofuran core and the ester moiety. Key comparisons include:
Key Observations :
- Substituent Electronic Effects: The 4-nitrobenzoate group in the target compound increases electron-withdrawing capacity compared to methoxy (e.g., 2,6-dimethoxybenzoate in ) or acetate derivatives (B1/B2). This may enhance metabolic stability but reduce solubility in nonpolar environments . Thiophene vs.
- Steric and Stereochemical Considerations :
Biological Activity
(Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate is a complex organic compound that belongs to the class of benzofuran derivatives. Its unique structure, incorporating a thiophene ring, suggests potential biological activities that merit comprehensive investigation. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a detailed overview.
Chemical Structure
The molecular formula for (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate is with a molecular weight of approximately 345.35 g/mol. The structure features a benzofuran core with substituents that may influence its biological interactions.
Biological Activity Overview
Research has indicated that compounds similar to (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran derivatives exhibit various biological activities, including:
- Antimicrobial Activity : Studies have shown that benzofuran derivatives possess antimicrobial properties against a range of pathogens.
- Enzyme Inhibition : The compound is investigated for its potential as an enzyme inhibitor, particularly in relation to monoamine oxidases (MAOs) and acetylcholinesterase (AChE).
- Antioxidant Activity : The presence of certain functional groups in the compound may confer antioxidant properties, protecting cells from oxidative stress.
In Vitro Studies
In vitro studies have been pivotal in assessing the biological activity of (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran derivatives. Key findings include:
Enzyme Inhibition
Recent research demonstrated that related compounds exhibited significant inhibition of MAO-A and AChE enzymes:
| Compound | Enzyme Target | IC50 Value (µM) |
|---|---|---|
| Compound A | MAO-A | 0.073 ± 0.003 |
| Compound B | AChE | 25–50% relative potency |
These results suggest that modifications to the benzofuran and thiophene moieties can enhance enzyme inhibitory activity, making these compounds promising candidates for further drug development.
Antimicrobial Activity
In antimicrobial assays, various derivatives showed activity against Gram-positive and Gram-negative bacteria. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These data indicate the potential application of these compounds in treating bacterial infections.
The mechanism by which (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran derivatives exert their biological effects typically involves:
- Interaction with Enzymes : The compound may bind to the active sites of target enzymes, inhibiting their function and altering metabolic pathways.
- Cellular Uptake : Structural features allow for effective cellular uptake, enhancing bioavailability and therapeutic efficacy.
Case Studies
Several case studies have highlighted the therapeutic potential of benzofuran derivatives similar to (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran:
-
Study on MAO Inhibition : A study reported that a derivative with a similar structure showed promising results in reducing depressive symptoms in animal models through MAO inhibition.
"The compound displayed significant antidepressant-like effects correlated with MAO-A inhibition" .
- Antioxidant Properties : Another investigation revealed that certain benzofuran derivatives exhibited strong antioxidant activity in vitro, suggesting their utility in preventing oxidative damage in cells.
Q & A
Basic: What are the optimal synthetic routes and critical parameters for preparing (Z)-3-oxo-2-(thiophen-2-ylmethylene)-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate?
The synthesis typically involves:
- Step 1 : Formation of the benzofuran core via cyclization of phenolic precursors with aldehydes under acidic conditions (e.g., H₂SO₄ or acetic acid) .
- Step 2 : Condensation of the benzofuran intermediate with thiophene-2-carbaldehyde to introduce the thiophen-2-ylmethylene group. This step requires precise temperature control (60–80°C) and solvents like ethanol or DMF .
- Step 3 : Esterification with 4-nitrobenzoyl chloride, catalyzed by Lewis acids (e.g., AlCl₃) in anhydrous dichloromethane .
Critical Parameters : - Solvent polarity (polar aprotic solvents enhance reaction rates).
- Reaction time (12–24 hours for Step 2 to avoid byproducts).
- Purification via column chromatography using silica gel and ethyl acetate/hexane gradients .
Advanced: How can conflicting spectroscopic data for the Z-configuration be resolved during structural validation?
Discrepancies in NMR or MS data often arise from:
- Stereochemical impurities : Use chiral HPLC or recrystallization in ethanol/water mixtures to isolate the pure Z-isomer .
- Tautomerism : Perform variable-temperature NMR (VT-NMR) to observe dynamic equilibria between enol and keto forms, which can obscure the Z/E configuration .
- X-ray crystallography : If single crystals are obtainable, this provides definitive stereochemical assignment .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound?
- ¹H/¹³C NMR : Key signals include the thiophene β-proton (δ 7.2–7.4 ppm) and the benzofuran carbonyl (δ 175–180 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~423.08) .
- FT-IR : Identify ester C=O (1720 cm⁻¹) and nitro group (1520 cm⁻¹) .
Advanced: What strategies mitigate competing side reactions during thiophene conjugation?
- Protection of reactive sites : Temporarily block the benzofuran 6-OH group with acetyl or TBSCl before thiophene coupling .
- Catalyst optimization : Use Pd(PPh₃)₄ in Suzuki-Miyaura coupling to enhance regioselectivity .
- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes vs. 24 hours) and minimizes decomposition .
Advanced: How can computational modeling predict binding interactions with biological targets?
- Molecular docking : Use AutoDock Vina to simulate interactions with kinases or GPCRs, focusing on the thiophene and nitrobenzoate moieties as key pharmacophores .
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (GROMACS/AMBER) to identify persistent hydrogen bonds with catalytic residues .
- QSAR : Correlate substituent effects (e.g., nitro vs. methoxy groups) with inhibitory activity against cancer cell lines .
Basic: What are common stability issues during storage, and how are they addressed?
- Hydrolysis of the ester group : Store under inert atmosphere (N₂/Ar) at –20°C in amber vials .
- Photoisomerization : Avoid UV light exposure; use stabilizers like BHT in stock solutions .
- Hygroscopicity : Lyophilize and store with desiccants (silica gel) .
Advanced: How do structural modifications (e.g., nitro → methoxy) impact biological activity?
- Nitro group : Enhances electron-withdrawing effects, improving binding to enzymes like COX-2 (IC₅₀ reduced by ~40% vs. methoxy analogs) .
- Thiophene substitution : 2-thienyl vs. 3-methylthiophene alters π-π stacking with aromatic residues (e.g., Tyr341 in EGFR), as shown in SPR binding assays .
- Ester vs. carbamate : Carbamate derivatives show 3-fold higher plasma stability in pharmacokinetic studies .
Advanced: How can contradictory bioactivity data across cell lines be systematically analyzed?
- Dose-response profiling : Test across 5–10 concentrations (0.1–100 µM) to rule out off-target effects .
- Pathway enrichment analysis : Use RNA-seq to identify differentially expressed genes (e.g., apoptosis vs. proliferation markers) .
- Metabolic stability assays : Incubate with liver microsomes to assess if rapid degradation explains variability .
Basic: What are the key considerations for designing SAR studies on this scaffold?
- Core modifications : Replace benzofuran with indole or coumarin to assess ring flexibility .
- Substituent libraries : Synthesize derivatives with halogens (Cl, F), alkyl chains, or heterocycles at the 4-nitrobenzoate position .
- Stereochemistry : Compare Z vs. E isomers in enzyme inhibition assays (IC₅₀ differences ≥10-fold reported) .
Advanced: What analytical workflows resolve discrepancies in reported solubility data?
- HPLC-UV quantification : Prepare saturated solutions in PBS/DMSO (1:9) and measure absorbance at λ_max (290 nm) .
- DSC/TGA : Determine melting points and thermal decomposition profiles to identify polymorphic forms .
- Co-solvent screening : Use PEG-400 or cyclodextrins to enhance aqueous solubility for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
